molecular formula C8H5BrN2O B11881840 5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1101120-53-9

5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B11881840
CAS No.: 1101120-53-9
M. Wt: 225.04 g/mol
InChI Key: PDZJMEHDPABUAI-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is an organic compound with the molecular formula C7H5BrN2O. It is a derivative of pyrazolo[1,5-a]pyridine, featuring a bromine atom at the 5-position and an aldehyde group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

1101120-53-9

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H

InChI Key

PDZJMEHDPABUAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1Br

Origin of Product

United States

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